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Abstract
Cobalt Porphyrin-Phospholipid (CoPoP) is a specialized metallo-porphyrin-lipid conjugate that

has emerged as a powerful tool in bioconjugation and advanced drug delivery systems. Its

unique chemical structure allows for the stable and specific anchoring of polyhistidine-tagged

(His-tagged) proteins, peptides, and other molecules directly within the hydrophobic core of a

lipid bilayer. This interaction, which involves a cobalt oxidation state transition from Co(II) to

Co(III), is remarkably stable in physiological conditions, overcoming a significant hurdle faced

by traditional surface-chelation methods like Nickel-NTA. This guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and key applications of

CoPoP, along with detailed experimental protocols for its use and characterization.

Chemical Structure and Core Properties
Cobalt Porphyrin-Phospholipid is an amphiphilic molecule consisting of a porphyrin ring with a

chelated cobalt ion, covalently linked to a phospholipid backbone.[1][2] The porphyrin serves as

the hydrophobic anchor that integrates into the lipid bilayer, while the phospholipid portion

ensures its compatibility and assembly with other lipids into structures like liposomes. The

molecular formula for a representative CoPoP is C57H80CoN5O9P.[3]
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The defining property of CoPoP is its ability to bind His-tagged molecules with high avidity and

stability.[4] Unlike surface-oriented chelation lipids (e.g., Ni-NTA), the binding site—the cobalt

ion—is located within the sheltered hydrophobic environment of the lipid bilayer.[1][5]

Mechanism of His-Tag Binding: The binding process is a unique paradigm in bioconjugation:

Insertion: The polyhistidine tag of a protein or peptide spontaneously inserts into the

hydrophobic membrane phase of a CoPoP-containing bilayer.[5]

Coordination: The nitrogenous imidazole groups of the histidine residues coordinate with the

cobalt ion.[1][6]

Oxidation & Irreversible Binding: This coordination is accompanied by a transition of the

cobalt ion from Co(II) to Co(III).[1][4] This oxidative change results in an essentially

irreversible attachment that is stable even in the presence of high concentrations of

competing imidazole or in serum.[1][4][6]

This robust, non-covalent conjugation method allows for the simple "post-functionalization" of

pre-formed, cargo-loaded liposomes without compromising their integrity.[1]
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Caption: Core components of the Cobalt Porphyrin-Phospholipid molecule.

Physicochemical Properties & Data
CoPoP is typically incorporated as a component (e.g., 1-10 mol%) into a larger lipid

formulation, such as liposomes or lipid nanoparticles (LNPs), along with other phospholipids

(e.g., DSPC, cholesterol). The properties of the final nanoparticle are critical for its in vivo

performance.
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Property
Typical Value /
Range

Method of
Measurement

Significance Reference(s)

Hydrodynamic

Diameter
50 - 120 nm

Dynamic Light

Scattering (DLS)

Influences

circulation time,

biodistribution,

and cellular

uptake (EPR

effect).

[7][8]

Polydispersity

Index (PDI)

< 0.2 (typically <

0.1)

Dynamic Light

Scattering (DLS)

Indicates the

homogeneity of

the nanoparticle

population; lower

values are

desirable for

reproducibility.

[7]

Zeta Potential
-10 to +10 mV

(Near-neutral)

Laser Doppler

Velocimetry

Affects colloidal

stability and

interaction with

blood

components.

Near-neutral

charge can

reduce

opsonization.

[9]

Binding Capacity
~750 peptides /

100 nm liposome

Fluorescence

Resonance

Energy Transfer

(FRET)

Defines the

density of ligands

or antigens that

can be displayed

on the

nanoparticle

surface.

[6]

Binding Kinetics

(t1/2)

Minutes

(Peptides)

FRET Quenching

Assay

Demonstrates

the rapid and

efficient nature of

the self-

[6]
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assembling

functionalization

process.

Serum Stability
High (Minimal

dissociation)

Gel Filtration /

FRET in Serum

Critical for in vivo

applications,

ensuring the

targeting ligand

or antigen

remains

attached.

[1][5]

Key Applications
The stability and ease of use of CoPoP have made it a versatile platform for various biomedical

applications.

Targeted Drug Delivery: By anchoring His-tagged targeting ligands (e.g., RGD peptides,

antibodies), CoPoP liposomes loaded with therapeutic cargo can be directed to specific

tissues or cell types, such as tumors.[1]

Vaccine Development: CoPoP liposomes serve as a potent vaccine adjuvant platform.[3]

His-tagged antigens (e.g., from HIV or malaria parasites) can be stably displayed on the

liposome surface, mimicking a pathogen and enhancing antigen presentation to immune

cells, leading to robust antibody generation.[5][6][10]

Immunotherapy: The particle-forming nature of CoPoP-antigen complexes enhances uptake

by antigen-presenting cells like macrophages, a crucial step in initiating an adaptive immune

response.[5][11]

Experimental Workflow: Targeted Liposome Delivery

1. Prepare Liposomes
(e.g., DSPC, Chol, CoPoP)

2. Load Therapeutic Cargo
(e.g., Doxorubicin)

3. Functionalize via Incubation
with His-tagged Ligand (e.g., RGD)

4. Systemic Administration
(In Vivo)

5. Ligand Binds Target Cell Receptor
(e.g., Integrin) 6. Internalization & Drug Release
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Caption: A typical experimental workflow for targeted drug delivery using CoPoP.

Experimental Protocols
Protocol 1: Preparation of CoPoP-Functionalized
Liposomes
This protocol describes the preparation of ~100 nm liposomes incorporating CoPoP, followed

by functionalization with a His-tagged peptide.

Materials:

Main lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol (Chol)

Functional lipid: Cobalt Porphyrin-Phospholipid (CoPoP)

Solvent: Chloroform or a chloroform/methanol mixture

Buffer: Phosphate-buffered saline (PBS), pH 7.4

His-tagged peptide/protein of interest (e.g., FAM-labeled RGD-His)

Mini-extruder set with 100 nm polycarbonate membranes

Methodology:

Lipid Film Hydration: a. In a round-bottom flask, dissolve DSPC, Cholesterol, and CoPoP in

chloroform at a desired molar ratio (e.g., 55:40:5). b. Remove the organic solvent using a

rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further

dry the film under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the

lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition

temperature of the lipids (e.g., 65°C for DSPC). This results in a suspension of multilamellar

vesicles (MLVs).

Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-

heated to 65°C. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the
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suspension back and forth through the membrane 11-21 times. This process yields a

translucent suspension of unilamellar vesicles (LUVs) with a defined size.[12]

Characterization: a. Size & PDI: Dilute a sample of the liposome suspension in PBS and

measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[12] b.

Concentration: The phospholipid concentration can be determined using a phosphate assay

(e.g., Bartlett assay).

His-Tag Functionalization: a. Simply incubate the pre-formed CoPoP liposomes with an

aqueous solution of the His-tagged peptide/protein at room temperature for 30-60 minutes.

[1] b. The binding can be confirmed using a FRET assay if the peptide is fluorescently

labeled (e.g., FAM), as the porphyrin quenches the fluorophore upon binding.[6]

Protocol 2: His-Tag Binding Verification via FRET Assay
This protocol verifies the stable binding of a fluorescently labeled His-tagged peptide to CoPoP
liposomes.

Materials:

CoPoP liposomes (prepared as above)

Control liposomes (without CoPoP)

FAM-labeled His-tagged peptide

Fluorometer or plate reader

Methodology:

Add a fixed concentration of the FAM-labeled peptide to wells of a 96-well plate.

Add increasing concentrations of the CoPoP liposome suspension to the wells.

As a control, add identical concentrations of control liposomes (lacking CoPoP) to a

separate set of wells.

Incubate for 30 minutes at room temperature.
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Measure the fluorescence intensity of FAM (Excitation: ~490 nm, Emission: ~520 nm).

Expected Result: A significant, concentration-dependent decrease in FAM fluorescence

(quenching) will be observed only in the presence of CoPoP liposomes, indicating close

proximity between the FAM-peptide and the porphyrin due to stable binding.[6]

Signaling Pathways and Cellular Interactions
CoPoP itself is not known to be a signaling molecule. Its primary role is to facilitate the stable

presentation of other molecules (antigens, ligands) on a nanoparticle surface. The downstream

biological effects are therefore dictated by the nature of the attached molecule.

In vaccine applications, the key cellular interaction is with Antigen-Presenting Cells (APCs),

such as macrophages and dendritic cells.
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Cellular Interaction Pathway for CoPoP-Based Vaccines
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Caption: Cellular uptake and antigen presentation pathway for CoPoP vaccines.
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The particle nature of the CoPoP-antigen complex significantly enhances its uptake by APCs

compared to soluble antigens.[5][11] Following internalization, the antigen is processed and its

epitopes are presented on MHC class II molecules, leading to the activation of T-helper cells

and subsequent B-cell stimulation for a potent, targeted antibody response.[6]

Conclusion
Cobalt Porphyrin-Phospholipid represents a significant advancement in the field of

bioconjugation for nanomedicine. Its ability to form a stable, protected, and highly specific bond

with polyhistidine-tagged molecules provides a simple and robust method for functionalizing

lipid-based nanoparticles. This technology enables the rational design of targeted drug delivery

vehicles and next-generation vaccine platforms with enhanced efficacy and stability, holding

considerable promise for future therapeutic and prophylactic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Functionalization of Cobalt Porphyrin-Phospholipid Bilayers with His-tagged Ligands and
Antigens - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Cobalt Porphyrin-Phospholipid (CoPoP) - CD Bioparticles [cd-bioparticles.net]

4. Functionalization of cobalt porphyrin-phospholipid bilayers with his-tagged ligands and
antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Experimental and Computational Observations of Immunogenic Cobalt Porphyrin Lipid
Bilayers: Nanodomain-Enhanced Antigen Association - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. liposomes.ca [liposomes.ca]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12368389?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7828809/
https://ir.lib.uwo.ca/chempub/203/
https://www.researchgate.net/publication/275361062_Functionalization_of_Cobalt_Porphyrin-Phospholipid_Bilayers_with_His-tagged_Ligands_and_Antigens
https://www.benchchem.com/product/b12368389?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4408904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4408904/
https://www.researchgate.net/figure/Cobalt-tetrapyrroles-and-spectral-shifts-induced-by-imidazoles-Structure-of_fig1_348505939
https://www.cd-bioparticles.net/p/17267/copop
https://pubmed.ncbi.nlm.nih.gov/25901823/
https://pubmed.ncbi.nlm.nih.gov/25901823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7828809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7828809/
https://www.researchgate.net/publication/275361062_Functionalization_of_Cobalt_Porphyrin-Phospholipid_Bilayers_with_His-tagged_Ligands_and_Antigens
https://www.liposomes.ca/publications/2020s/Mo%20et%20al%202023%20-%20Light-Activated%20siRNA%20Endosomal%20Release%20LASER%20by%20Porphyrin%20Lipid%20Nanoparticles.pdf
https://www.researchgate.net/figure/Design-synthesis-and-characterizations-of-nanoporphyrins_fig1_265056150
https://www.researchgate.net/publication/284132739_Porphyrin-Phospholipid_Liposomes_with_Tunable_Leakiness
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Experimental and Computational Observations of Immunogenic Cobalt Porphyrin Lipid
Bilayers: Nanodomain-Enhanced Antigen… [ouci.dntb.gov.ua]

11. ir.lib.uwo.ca [ir.lib.uwo.ca]

12. mdpi.com [mdpi.com]

To cite this document: BenchChem. [The chemical structure and properties of Cobalt
Porphyrin-Phospholipid.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12368389#the-chemical-structure-and-properties-of-
cobalt-porphyrin-phospholipid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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